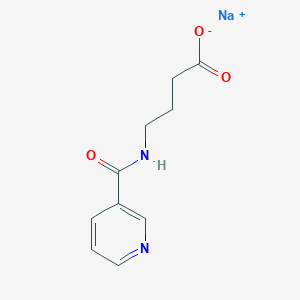

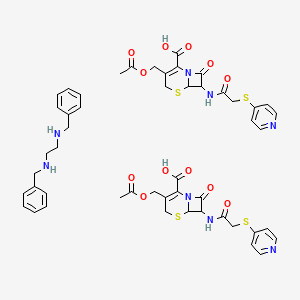

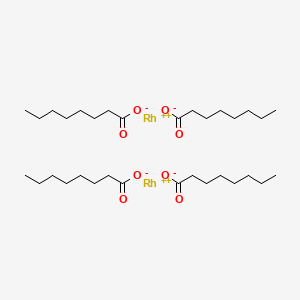

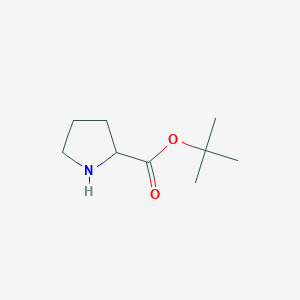

![molecular formula C15H11BrNNaO3 B7818803 sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate](/img/structure/B7818803.png)

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate” is known as 1-Hydroxy-4-(p-toluidino)anthraquinone. It is a synthetic colorant commonly used in cosmetics and personal care products. This compound imparts a bright purple hue to formulations and is often found in nail polishes, hair dyes, and makeup products such as lipsticks, eyeshadows, and blushes .

Métodos De Preparación

1-Hydroxy-4-(p-toluidino)anthraquinone is typically synthesized by condensing a mixture of dimethylaniline and benzaldehyde with aniline in the presence of an acidic catalyst. The resulting product is then purified and dried to form a bright purple powder . This synthetic route ensures the production of a stable and vibrant colorant suitable for various cosmetic applications.

Análisis De Reacciones Químicas

1-Hydroxy-4-(p-toluidino)anthraquinone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where functional groups are introduced into the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Hydroxy-4-(p-toluidino)anthraquinone has several scientific research applications:

Chemistry: It is used as a colorant in various chemical formulations and as a reagent in analytical chemistry.

Biology: The compound is utilized in biological staining techniques to visualize cellular components under a microscope.

Medicine: While not directly used as a therapeutic agent, it serves as a model compound in pharmacological studies to understand the behavior of similar anthraquinone derivatives.

Industry: It is widely used in the cosmetic industry to provide vibrant colors to products, ensuring aesthetic appeal and consumer satisfaction

Mecanismo De Acción

The mechanism by which 1-Hydroxy-4-(p-toluidino)anthraquinone exerts its effects primarily involves its ability to absorb and reflect light, imparting a purple color to the products it is added to. The molecular structure allows for the absorption of specific wavelengths of light, resulting in the characteristic hue. Additionally, the compound’s stability in both acidic and alkaline conditions makes it a reliable colorant in various formulations .

Comparación Con Compuestos Similares

1-Hydroxy-4-(p-toluidino)anthraquinone can be compared with other similar compounds such as:

1-Hydroxy-9,10-anthraquinone: Another anthraquinone derivative used as a colorant but with different hue properties.

1,4-Dihydroxy-9,10-anthraquinone: Known for its use in dyes and pigments, offering different shades and stability profiles.

Solvent Violet 13: A similar violet dye used in cosmetics, with comparable stability and color properties.

The uniqueness of 1-Hydroxy-4-(p-toluidino)anthraquinone lies in its specific molecular structure, which provides a distinct purple hue and excellent stability in various conditions, making it a preferred choice in the cosmetic industry .

Propiedades

IUPAC Name |

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFGMQJYAFHESD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrNNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

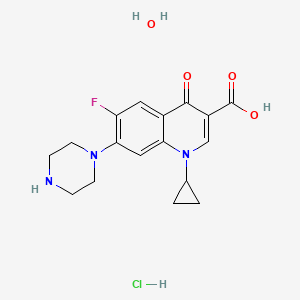

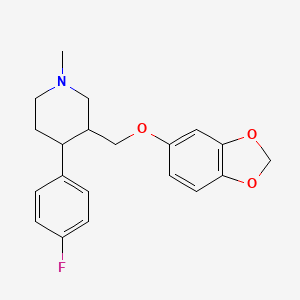

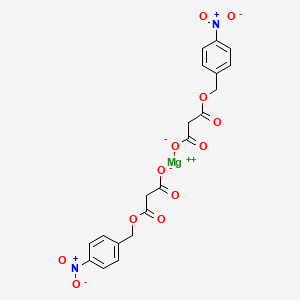

![sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate](/img/structure/B7818791.png)